3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
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Overview
Description
3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a compound that features a benzamide core substituted with a pyrrolidinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through the reaction of pyrrolidine with an appropriate precursor, often involving a nucleophilic substitution reaction.
Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinyl or benzamide moieties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound can be used in biochemical assays to study its interactions with biological targets, such as enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity, while the benzamide core can interact with various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methyl group, which can affect its binding properties and biological activity.
3-methyl-N-phenylbenzamide: Lacks the pyrrolidinyl group, which significantly alters its chemical and biological properties.
N-[2-(piperidin-1-yl)phenyl]benzamide: Contains a piperidinyl group instead of pyrrolidinyl, which can influence its pharmacological profile.
Uniqueness
3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is unique due to the combination of the pyrrolidinyl group and the methyl substitution, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-6-8-15(13-14)18(21)19-16-9-2-3-10-17(16)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
InChI Key |
VLDJCEMZMDDFAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
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